molecular formula C7H8FNS B11771470 2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole

2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole

Cat. No.: B11771470
M. Wt: 157.21 g/mol
InChI Key: STNTYNMAOVAJRO-UHFFFAOYSA-N
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Description

2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole is a heterocyclic compound that contains a fluorine atom, a benzene ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole typically involves the reaction of 2-fluorobenzylamine with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiazole ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a more reduced form.

    Substitution: The fluorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the fluorine atom .

Scientific Research Applications

2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit certain kinase enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the modulation of various cellular pathways, which is of interest in the development of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it a valuable compound for medicinal chemistry research and the development of new therapeutic agents .

Properties

IUPAC Name

2-fluoro-4,5,6,7-tetrahydro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNTYNMAOVAJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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